molecular formula C17H19NO5S B2699599 6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1798678-64-4

6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2699599
CAS No.: 1798678-64-4
M. Wt: 349.4
InChI Key: UQCPIBUWVYOPOM-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyranone ring fused with an azetidine moiety, which is further substituted with a phenethylsulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2H-pyran-2-one derivative.

    Introduction of the Azetidine Moiety: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the pyranone intermediate.

    Attachment of the Phenethylsulfonyl Group: The phenethylsulfonyl group can be attached through a sulfonylation reaction, using phenethylsulfonyl chloride as the sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of heterocyclic compounds on biological systems.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylsulfonyl group may play a crucial role in binding to the active site of the target, while the azetidine and pyranone rings contribute to the overall stability and specificity of the interaction. This can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Similar structure but with a naphthalen-1-ylsulfonyl group instead of a phenethylsulfonyl group.

    6-methyl-4-((1-(benzylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Similar structure but with a benzylsulfonyl group.

Uniqueness

The uniqueness of 6-methyl-4-((1-(phenethylsulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs. The phenethylsulfonyl group may confer unique binding properties and stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-4-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-9-15(10-17(19)22-13)23-16-11-18(12-16)24(20,21)8-7-14-5-3-2-4-6-14/h2-6,9-10,16H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCPIBUWVYOPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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